molecular formula C10H17N3O2 B2764126 tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate CAS No. 1620483-21-7

tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate

Cat. No.: B2764126
CAS No.: 1620483-21-7
M. Wt: 211.265
InChI Key: KSWQVISMOCJORL-UHFFFAOYSA-N
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Description

tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . It is known for its unique spirocyclic structure, which includes a triaza ring fused to an octane ring. This compound is often used in various chemical reactions and research applications due to its stability and reactivity.

Preparation Methods

The synthesis of tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate typically involves the reaction of tert-butyl isocyanate with a suitable triaza precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography to achieve a high level of purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-6-4-10(5-7-13)11-12-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWQVISMOCJORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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